Methyl 2-amino-4-methoxybenzoate

CAS No.: 50413-30-4

Cat. No.: VC3740129

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50413-30-4 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | methyl 2-amino-4-methoxybenzoate |

| Standard InChI | InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 |

| Standard InChI Key | CEKCJQBZVNIMLD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)OC)N |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)N |

Introduction

Chemical Identity and Structure

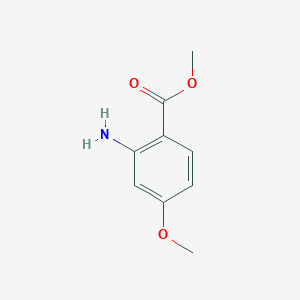

Methyl 2-amino-4-methoxybenzoate is an aromatic ester characterized by its distinct functional group arrangement. The compound contains an amino group at the 2-position and a methoxy group at the 4-position of the benzoic acid methyl ester.

Physical and Chemical Properties

Methyl 2-amino-4-methoxybenzoate possesses distinctive physicochemical properties that influence its behavior in various chemical environments and applications.

Physicochemical Properties

The compound's key physicochemical properties are comprehensively summarized in Table 2:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 313.7±22.0 °C at 760 mmHg |

| Flash Point | 158.8±18.7 °C |

| Partition Coefficient (LogP) | 2.10 |

| Polar Surface Area (PSA) | 61.55000 |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

| Index of Refraction | 1.550 |

These properties indicate that methyl 2-amino-4-methoxybenzoate has moderate lipophilicity (LogP of 2.10) and a significant polar surface area, suggesting potential for hydrogen bonding interactions .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2-8°C |

| Hazard Classification | Xi (Irritant) |

| Special Considerations | Protect from light and moisture |

Proper storage conditions are essential to prevent degradation and maintain the compound's purity for research applications .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for methyl 2-amino-4-methoxybenzoate, related compounds suggest potential synthetic routes. For instance, the synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves catalytic hydrogenation of the corresponding nitro compound, which may be applicable to our target compound with appropriate modifications .

Relevant Esterification Methods

The methyl ester group in methyl 2-amino-4-methoxybenzoate could potentially be introduced through Fischer-Speier esterification, a common method for synthesizing esters from carboxylic acids and alcohols under acidic conditions . This reaction typically involves:

-

Reaction of the corresponding 2-amino-4-methoxybenzoic acid with methanol

-

Catalysis by strong acids (commonly sulfuric acid or hydrogen chloride)

-

Removal of water to drive the equilibrium toward ester formation

Hydrogenation Approach

Based on synthetic methods for similar compounds, a viable synthetic route could involve:

-

Starting with methyl 2-nitro-4-methoxybenzoate

-

Reduction of the nitro group through catalytic hydrogenation

-

Purification to obtain the target compound

This approach is analogous to the documented synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate, which achieved a yield of 93% using palladium on carbon as catalyst under hydrogen pressure .

Structural Comparison with Isomers

Methyl 2-amino-4-methoxybenzoate should be carefully distinguished from its isomers, particularly methyl 4-amino-2-methoxybenzoate. These compounds have identical molecular formulas but differ in the positioning of functional groups, leading to distinct chemical and physical properties.

Table 4: Comparison with Common Isomer

| Property | Methyl 2-amino-4-methoxybenzoate | Methyl 4-amino-2-methoxybenzoate |

|---|---|---|

| CAS Number | 50413-30-4 | 27492-84-8 |

| Structure | Amino at 2-position, Methoxy at 4-position | Amino at 4-position, Methoxy at 2-position |

| Melting Point | Not reported in search results | 155-159°C |

| Appearance | Not explicitly stated | White to pale cream to pale brown |

| Physical Form | Not explicitly stated | Crystals or powder |

The distinct arrangement of functional groups affects electronic distribution, hydrogen bonding capabilities, and consequently, the chemical reactivity and physical properties of these isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume